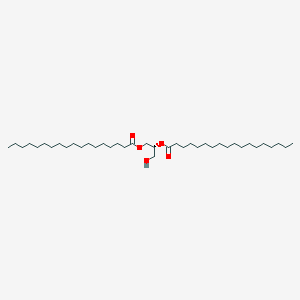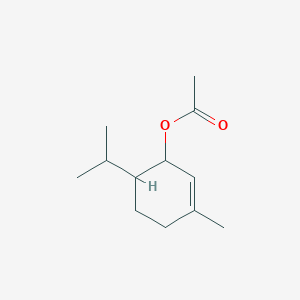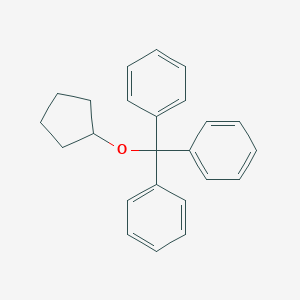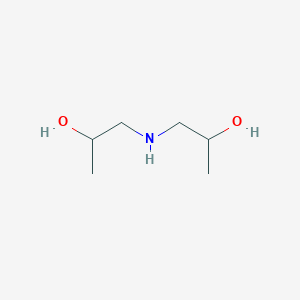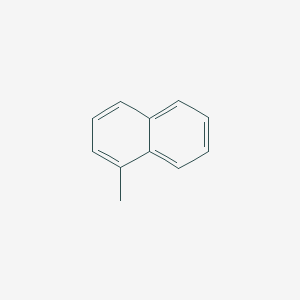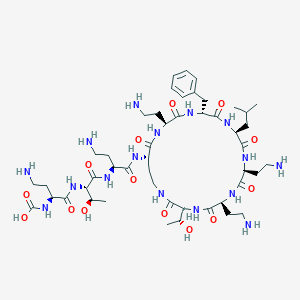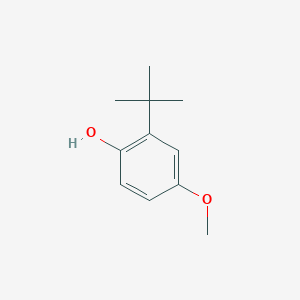
Tetrachlorocatechol
概要
説明
Tetrachlorocatechol (TCC) is an organochlorine compound with the formula C6Cl4(OH)2 . It is a white solid that results from the degradation of the controversial pesticide pentachlorophenol . It is a precursor to the reagent TRISPHAT and its conjugate base also functions as a ligand for transition metals .
Synthesis Analysis
Tetrachlorocatechol can be synthesized from Pentachlorophenol . The synthesis involves the use of γ-iron (III) oxide and oxalic acid in water at a pH of 5, under UV-irradiation .Molecular Structure Analysis
Tetrachlorocatechol has a molecular formula of C6H2Cl4O2 and a molecular weight of 247.89 g/mol . It contains 14 bonds in total, including 12 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic hydroxyls .Chemical Reactions Analysis
Tetrachlorocatechol is one of the most toxic chlorinated catechols produced by the chlorobleaching of pulp and is frequently found in the kraft pulp mill effluents .Physical And Chemical Properties Analysis
Tetrachlorocatechol is a white solid with a density of 1.848 g/cm³ at 20 °C . It has a melting point of 194 °C . It is soluble in dichloromethane .科学的研究の応用
Toxicity Studies in Aquatic Life
TCC is used in studies to evaluate its toxicity levels in aquatic life. For instance, it has been used to study the acute toxicity levels and ethological responses in common carp, Cyprinus carpio . The study found that the mortality rate of the carp showed a significant relationship at different exposure times in different treatments of TCC .
Ethological Changes in Aquatic Life
In addition to toxicity studies, TCC is also used to observe ethological changes in aquatic life. In the same study mentioned above, the researchers observed that the mean opercular movement in the fish increased significantly with the increasing dose and time of exposure to TCC, indicating acute respiratory distress .
Environmental Impact Studies
TCC is frequently found in the effluents of kraft pulp mills, making it a subject of interest in environmental impact studies . Researchers have used TCC to study the effects of such effluents on the environment and aquatic life .
Studies on Bioaccumulation
TCC is used in studies investigating bioaccumulation in living organisms. Substitution of catechol by chlorine atoms prolongs the period of their bioaccumulation in living organisms .
Studies on Carcinogenic Effects
Chlorocatechols, including TCC, are highly carcinogenic to humans and other animal models . Therefore, TCC is used in research to understand the carcinogenic effects of chlorocatechols .
Studies on Bacterial Toxicity
TCC is used in studies to understand its toxicity effects on bacteria. The acute toxicity of different chlorinated catechols to Escherichia coli has membrane toxic effects .
Inhibition Studies of Ureases
TCC has been used to investigate the inhibition of various ureases by halogenated benzo- and naphthoquinones, potent inhibitors of pure ureases from Bacillus pasteurii and Canavalia ensiformis .
Preparation of Copper (II) Complexes
TCC may be used to prepare the copper (II) complexes of the potentially tripodal N,N,O ligand 3,3-bis (1-methylimidazol-2-yl)propionate (L1) and its conjugate acid HL1 .
作用機序
Target of Action
Tetrachlorocatechol, an organochlorine compound, primarily targets biomolecules such as DNA, proteins, and membranes . It interacts with these biomolecules, leading to various chemical reactions that can ultimately cause non-repairable damage .
Mode of Action
Tetrachlorocatechol interacts with its targets through complex formations and redox chemistry . In the presence of heavy metals like iron or copper, it forms stable complexes . When exposed to oxidizing agents, tetrachlorocatechol can be oxidized to semiquinone radicals and then to o-benzoquinones . Heavy metals may catalyze these redox reactions .
Biochemical Pathways
The biochemical pathways affected by tetrachlorocatechol involve the degradation of aromatic compounds and lignin by microorganisms . The compound can also interact with nucleic acids, causing adduct formation and strand breaks . It can interact with proteins, leading to protein and enzyme inactivation . Furthermore, it can interact with membranes, causing lipid peroxidation and uncoupling .
Pharmacokinetics
It’s known that the substitution of catechol by chlorine atoms prolongs the period of bioaccumulation in living organisms .
Result of Action
The molecular and cellular effects of tetrachlorocatechol’s action are significant. Its interactions with DNA, proteins, and membranes can lead to non-repairable damage . This damage can manifest as adduct formation and strand breaks in DNA, inactivation of proteins and enzymes, and lipid peroxidation and uncoupling in membranes .
Action Environment
Tetrachlorocatechol is frequently found in the effluents of kraft pulp mills, where it is produced by the chlorobleaching of pulp . It is highly toxic to bacteria and higher organisms . Environmental factors, such as the presence of heavy metals and oxidizing agents, can influence its action, efficacy, and stability .
Safety and Hazards
特性
IUPAC Name |
3,4,5,6-tetrachlorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBMVWQICIXSEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022151 | |
| Record name | Tetrachlorocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrachlorocatechol | |
CAS RN |
1198-55-6 | |
| Record name | Tetrachlorocatechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5,6-Tetrachlorocatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TETRACHLOROCATECHOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenediol, 3,4,5,6-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrachlorocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzenediol, 3,4,5,6-tetrachloro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRACHLOROCATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5REG09UJO0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Tetrachlorocatechol?
A1: Tetrachlorocatechol has the molecular formula C6H2Cl4O2 and a molecular weight of 245.88 g/mol.
Q2: What spectroscopic data is available for Tetrachlorocatechol?
A2: Various spectroscopic techniques have been employed to characterize TCC. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: [] Provides information on the structure and bonding environment of hydrogen and carbon atoms in the molecule.
- Infrared (IR) Spectroscopy: [] Helps identify functional groups present in TCC based on their characteristic vibrational frequencies.
- Mass Spectrometry (MS): [, ] Used to determine the molecular weight and fragmentation pattern of TCC, aiding in its identification and characterization.
Q3: How does Tetrachlorocatechol behave in the environment?
A3: TCC is a persistent organic pollutant, meaning it resists environmental degradation and can accumulate in various environmental compartments. Studies have investigated its:
- Release from Contaminated Sediments: Research has shown that TCC binds to particulate matter in sediments, impacting its release and bioavailability. []
- Degradation by Microorganisms: Certain bacterial strains, such as Pseudomonas chlororaphis RW71, can mineralize TCC, breaking it down into less harmful substances. [, ]
- Transformation by Manganese Dioxide: Abiotic degradation of TCC by manganese dioxide has been studied, revealing the formation of various products, including tetrachloro-1,4-hydroquinone, tetrachlorohydroquinone, and dimeric products. [, ]
- Degradation by Pulsed Corona Discharge Plasma: This novel approach has shown promising results in degrading PCP in soil, with TCC identified as one of the intermediate products. []
Q4: What are the environmental concerns associated with Tetrachlorocatechol?
A4: TCC raises concerns due to its:
- Toxicity: It exhibits toxicity towards various organisms, including bacteria and fish. [, , ]
- Persistence: Its resistance to degradation contributes to its long-term presence in the environment. [, ]
- Bioaccumulation: TCC can accumulate in organisms, potentially leading to adverse effects. []
Q5: How does Tetrachlorocatechol react with other chemical species?
A5: TCC exhibits diverse reactivity, including:
- Complex Formation with Metals: It readily forms complexes with various metal ions, such as copper, iron, and vanadium. [, , , , , , ]
- Oxidation Reactions: TCC can undergo oxidation by different agents, including enzymes like catechol oxidase. [, , ]
- Nucleophilic Reactions: It can react with nucleophiles, such as pyridine, leading to the formation of pyridinium-catecholate salts. []
Q6: What are the potential applications of Tetrachlorocatechol?
A6: Despite its environmental concerns, TCC and its derivatives find applications in:
- Biomimetic Chemistry: TCC serves as a ligand in metal complexes that mimic the active sites of enzymes like catechol dioxygenases, providing insights into their catalytic mechanisms. [, , , ]
- Material Science: Metal complexes incorporating TCC have been explored for their potential in electrochromic devices and nonlinear optical materials. [, ]
- Catalysis: Manganese-catecholate complexes, including those derived from TCC, have shown catalytic activity in the reduction of dioxygen to hydrogen peroxide. []
Q7: What is known about the toxicity of Tetrachlorocatechol?
A7: Studies highlight that:
- Acute Toxicity: TCC exhibits acute toxicity in various organisms, with increasing chlorination generally leading to higher toxicity. [, ]
- Membrane Toxicity: Research suggests that TCC's toxicity may be related to its interaction with cell membranes, potentially causing narcosis or uncoupling of oxidative phosphorylation. []
- Synergistic Toxicity with Sodium Azide: TCC in combination with sodium azide demonstrates a synergistic cytotoxic effect on Escherichia coli, likely due to the formation of reactive oxygen species. [, ]
Q8: How is Tetrachlorocatechol analyzed in environmental and biological samples?
A8: Various analytical techniques are employed for TCC analysis, including:
- Gas Chromatography (GC): Often coupled with electron capture detection (ECD) or mass spectrometry (MS) for sensitive and selective detection of TCC in complex matrices. [, , , ]
- Liquid Chromatography (LC): Also frequently coupled with MS/MS for improved selectivity and sensitivity in analyzing TCC and its metabolites. [, ]
- Solid Phase Extraction (SPE): Commonly used for sample preparation to extract and concentrate TCC from aqueous matrices prior to analysis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



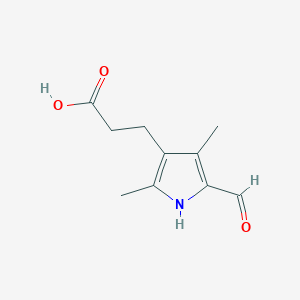
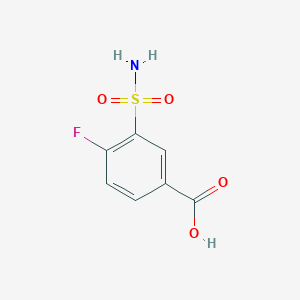
![2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid](/img/structure/B74120.png)

